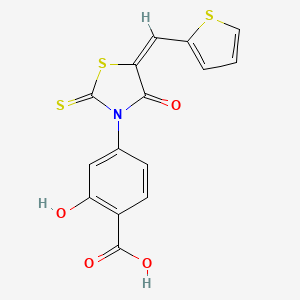

(E)-2-hydroxy-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid

CAS No.: 853904-13-9

Cat. No.: VC4614284

Molecular Formula: C15H9NO4S3

Molecular Weight: 363.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853904-13-9 |

|---|---|

| Molecular Formula | C15H9NO4S3 |

| Molecular Weight | 363.42 |

| IUPAC Name | 2-hydroxy-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzoic acid |

| Standard InChI | InChI=1S/C15H9NO4S3/c17-11-6-8(3-4-10(11)14(19)20)16-13(18)12(23-15(16)21)7-9-2-1-5-22-9/h1-7,17H,(H,19,20)/b12-7+ |

| Standard InChI Key | QNNTVIIYWLNDBV-KPKJPENVSA-N |

| SMILES | C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |

Introduction

(E)-2-hydroxy-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic molecule belonging to the class of thiazolidinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound integrates several functional groups, which contribute to its chemical reactivity and potential biological activity.

Molecular Features

The compound contains:

-

A thiazolidinone ring: This heterocyclic structure includes sulfur and nitrogen atoms, contributing to its potential bioactivity.

-

A thiophene moiety: This sulfur-containing aromatic ring enhances the compound's electronic properties.

-

A benzoic acid group: This carboxylic acid functionality provides solubility in polar solvents and potential for hydrogen bonding.

-

A hydroxy group: Positioned on the benzene ring, it may increase antioxidant potential.

IUPAC Name

The systematic name of the compound is derived from its functional groups and stereochemistry:

(E)-2-hydroxy-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid.

Molecular Formula

C13H9NO4S3

Synthesis Pathways

The synthesis of this compound likely involves:

-

Formation of the thiazolidinone core: This can be achieved by cyclization reactions involving thiourea derivatives and α-haloketones.

-

Introduction of the thiophene moiety: Thiophene aldehydes can be used to form a Schiff base or aldol condensation product with the thiazolidinone ring.

-

Functionalization of benzoic acid: Hydroxylation at specific positions can be achieved through electrophilic aromatic substitution.

Biological Activities

Thiazolidinone derivatives, including those structurally similar to this compound, have been extensively studied for their biological activities:

Antimicrobial Activity

The sulfur and nitrogen atoms in the thiazolidinone ring enhance interactions with bacterial enzymes, disrupting metabolic pathways.

Anti-inflammatory Potential

The hydroxybenzoic acid group may inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

Anticancer Activity

Compounds with thiophene and thiazolidinone moieties have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

-

NMR Spectroscopy:

-

Proton (H) and Carbon (C) NMR would identify functional groups and confirm connectivity.

-

-

Mass Spectrometry (MS):

-

Provides molecular weight confirmation.

-

-

Infrared Spectroscopy (IR):

-

Identifies characteristic functional groups such as C=O (carbonyl), O-H (hydroxyl), and S-H (thiol).

-

-

X-ray Crystallography:

-

Determines precise molecular geometry and stereochemistry.

-

Potential Applications

Given its structural features, this compound has potential applications in:

-

Pharmaceutical Development:

-

As a lead molecule for designing antimicrobial or anticancer drugs.

-

-

Material Science:

-

Its aromatic and heterocyclic nature may lend itself to applications in organic electronics or catalysis.

-

-

Biological Studies:

-

As a probe for studying enzyme inhibition or oxidative stress mechanisms.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume